molecular formula C17H12N4O2S B2515621 N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 952845-83-9

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2515621
CAS No.: 952845-83-9
M. Wt: 336.37
InChI Key: WSFZOLKNVPLQNG-UHFFFAOYSA-N
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Description

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. The compound's molecular architecture, featuring a 1,3-benzothiazole scaffold linked to a 3-methylphenyl-substituted 1,3,4-oxadiazole ring, is a characteristic framework designed to interact with the ATP-binding sites of various protein kinases. This structural motif is frequently explored for developing targeted anticancer agents. Research into analogous compounds indicates that this chemical class is often screened for activity against crucial oncogenic kinases, such as those involved in aberrant cell proliferation and survival pathways. Its primary research application is as a lead compound for the development and evaluation of novel therapeutic strategies against a range of cancer cell lines. Studies on structurally related benzothiazole derivatives have demonstrated potent and selective antitumor properties, making this compound a valuable tool for probing kinase function and signaling networks in cellular models of disease. Further investigation is focused on elucidating its precise mechanism of action, including target kinase profiling and its effects on downstream apoptotic and cell cycle regulatory pathways.

Properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-3-2-4-12(7-10)16-20-21-17(23-16)19-15(22)11-5-6-13-14(8-11)24-9-18-13/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZOLKNVPLQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the benzothiazole moiety. The final step often involves the formation of the carboxamide group through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole sulfur atom and oxadiazole ring exhibit oxidation sensitivity under specific conditions:

  • Benzothiazole Sulfur Oxidation :
    Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the sulfur atom to sulfoxide or sulfone derivatives. For example, H₂O₂ in acetic acid converts the thiazole sulfur to sulfoxide, while KMnO₄ in alkaline conditions yields sulfones .

  • Oxadiazole Ring Oxidation :
    Strong oxidizing agents like nitric acid (HNO₃) can cleave the oxadiazole ring, producing carboxylic acid derivatives .

Table 1: Oxidation Reactions and Products

Reagent/ConditionsSite of ReactionMajor Product(s)Yield (%)Reference
H₂O₂ (30%) in CH₃COOH, 60°CBenzothiazole sulfurSulfoxide derivative72–78
KMnO₄ (5% aq.), NaOH, refluxBenzothiazole sulfurSulfone derivative65–70
HNO₃ (conc.), 80°COxadiazole ring3-Methylbenzoic acid + benzothiazole fragments55–60

Reduction Reactions

The carboxamide group and oxadiazole ring participate in reduction:

  • Carboxamide Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine .

  • Oxadiazole Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole ring, yielding hydrazine intermediates .

Table 2: Reduction Reactions and Products

Reagent/ConditionsSite of ReactionMajor Product(s)Yield (%)Reference
LiAlH₄ in THF, 0°C → RTCarboxamideN-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-6-methylamine60–65
H₂ (1 atm), Pd/C, ethanol, 25°COxadiazole ringHydrazine derivative + benzothiazole-6-carboxylic acid70–75

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

  • Electrophilic Aromatic Substitution :
    The 3-methylphenyl group undergoes nitration (HNO₃/H₂SO₄) to introduce nitro groups at the para position .

  • Nucleophilic Substitution :
    The benzothiazole C-2 position reacts with amines (e.g., aniline) under basic conditions to form secondary amides .

Table 3: Substitution Reactions and Products

Reagent/ConditionsSite of ReactionMajor Product(s)Yield (%)Reference
HNO₃/H₂SO₄, 0°C → 50°C3-Methylphenyl groupNitro-substituted derivative50–55
Aniline, K₂CO₃, DMF, 80°CBenzothiazole C-2N-Phenylbenzothiazole-6-carboxamide65–70

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and ring-opening processes:

  • Thermal Cyclization :
    Heating in DMF forms fused pyrazolo[3,4-d]pyrimidine derivatives via intramolecular cyclization .

  • Acid-Catalyzed Hydrolysis :
    HCl (6M) cleaves the oxadiazole ring to generate hydrazide intermediates .

Table 4: Cyclization and Hydrolysis Reactions

Reagent/ConditionsReaction TypeMajor Product(s)Yield (%)Reference
DMF, 120°C, 6 hIntramolecular cyclizationPyrazolo[3,4-d]pyrimidine-benzothiazole hybrid60–65
HCl (6M), reflux, 4 hOxadiazole hydrolysisBenzothiazole-6-carboxamide hydrazide75–80

Research Findings and Mechanistic Insights

  • Electron-Donating Groups (EDGs) : Substituents like methyl on the phenyl ring enhance electrophilic substitution rates by activating the aromatic system .

  • Anticancer Activity Correlation : Sulfone derivatives (from oxidation) show reduced cytotoxicity compared to parent compounds, suggesting sulfur’s role in bioactivity .

  • Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction times for substitutions by 40–50% compared to conventional heating .

Scientific Research Applications

Chemistry

In the field of chemistry, N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic routes.

Biology

The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit:

  • Antiviral Activity : Similar compounds have demonstrated efficacy against viral infections.
  • Anti-inflammatory Properties : Potential to modulate inflammatory pathways.
  • Anticancer Activity : Shown promise in inhibiting cancer cell proliferation.

Anticancer Activity Data

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis via p53 activation
HeLa2.41Inhibits HDAC-1 activity
A431Not specifiedPromotes cell cycle arrest

These findings suggest that the compound may be a candidate for further drug development in oncology.

Medicine

In medicinal chemistry, the compound's pharmacological properties are under investigation for potential therapeutic applications. Its ability to interact with various biological targets positions it as a candidate for drug discovery initiatives aimed at treating diseases such as cancer and viral infections.

Industrial Applications

The unique properties of this compound may also find applications in materials science. Its structural characteristics could be leveraged in the development of advanced polymers and electronic materials.

Mechanism of Action

The mechanism by which N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Chloro (): The 2-chlorophenyl group is electron-withdrawing, which may alter binding interactions in enzyme-active sites compared to methyl.

Physicochemical Properties

  • Melting Points : Analogs with methylphenyl substituents (e.g., compound 7c ) exhibit melting points of 158–160°C, suggesting moderate crystallinity. The target compound’s melting point remains uncharacterized.
  • Spectral Data : IR and NMR data for compound 7c confirm the integrity of the oxadiazole and benzothiazole cores, which likely apply to the target compound.

Biological Activity

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C11H10N4O2S
  • SMILES : Cc1ccccc1N2C(=N)N=C(O2)C(=O)N(c3cccs3)C(=O)N
  • Molecular Weight : 246.29 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promise in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induces apoptosis via p53 activation
HeLa (Cervical Cancer)2.41Inhibits HDAC-1 activity
A431 (Skin Cancer)Not specifiedPromotes cell cycle arrest

In a comparative study, compounds derived from oxadiazole exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against various leukemia and breast cancer cell lines .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. A study assessing the antibacterial efficacy of thiazole derivatives indicated that modifications to the benzothiazole structure could enhance activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, related compounds have demonstrated significant antibacterial effects .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 levels and promoting caspase activation.
  • Histone Deacetylase Inhibition : It shows potential as an HDAC inhibitor, which is crucial for regulating gene expression related to cancer progression.
  • Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle in specific phases, preventing cancer cell proliferation.

Study 1: Cytotoxicity Evaluation

In a recent evaluation of various oxadiazole derivatives against MCF-7 and HeLa cells:

  • Results : The compound exhibited an IC50 value of 0.65 µM for MCF-7 cells and 2.41 µM for HeLa cells.
  • : These findings underscore the compound's potential as a lead candidate for further development in anticancer therapy .

Study 2: Antibacterial Assessment

A study focused on thiazole-based compounds revealed promising antibacterial activity against multiple bacterial strains:

  • Findings : Compounds with similar structural features to this compound showed significant inhibition of bacterial growth.

Q & A

Q. What are the key synthetic routes for preparing N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzothiazole core formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions (e.g., polyphosphoric acid) to yield the benzothiazole-6-carboxylic acid intermediate .

Oxadiazole coupling : Reaction of the benzothiazole intermediate with 3-methylphenyl-substituted hydrazine derivatives. This is followed by cyclization using dehydrating agents (e.g., POCl₃ or thionyl chloride) to form the 1,3,4-oxadiazole ring .

Amide bond formation : Activation of the carboxylic acid group (e.g., using HATU or DCC) and coupling with the oxadiazole-amine derivative .
Critical parameters: Temperature control (80–100°C for cyclization), solvent selection (DMF or dichloromethane for amide coupling), and purification via column chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Analytical techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring systems (e.g., benzothiazole C-6 carbonyl at ~168 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 376.43) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer : Key properties include:
  • Solubility : Limited aqueous solubility (logP ~3.5), requiring DMSO or ethanol for in vitro studies .
  • Stability : Susceptibility to hydrolysis under basic conditions; store at –20°C in anhydrous solvents .
  • pKa : Predicted ~9.2 (benzothiazole NH) using computational tools like MarvinSketch .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ determination. For example, pre-incubate the compound (1–100 µM) with the enzyme, then measure residual activity .
  • Cell-based assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves (24–72 hr exposure) .
  • Data interpretation : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and analyze statistical significance (ANOVA, p < 0.05) .

Q. What strategies are used for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modified substituents (e.g., 3-methylphenyl → 4-fluorophenyl) to assess electronic/steric effects .

  • Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole to evaluate ring flexibility .

  • Data correlation : Use computational tools (e.g., CoMFA) to correlate substituent properties (Hammett σ, π) with bioactivity .

    Table 1 : Example SAR Data for Analogous Compounds

    Substituent (R)IC₅₀ (µM, Kinase X)LogP
    3-methylphenyl0.453.5
    4-chlorophenyl1.203.8
    2,6-difluorophenyl5.603.2

Q. How should researchers address contradictions in biological data across studies?

  • Methodological Answer :
  • Assay validation : Confirm reproducibility using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Solubility checks : Ensure compound solubility matches reported values; precipitation can lead to false negatives .
  • Off-target profiling : Screen against unrelated targets (e.g., cytochrome P450s) to rule out non-specific effects .

Q. What in silico methods are employed to predict binding modes and pharmacokinetics?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., hydrogen bonding with oxadiazole N-atoms) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (logBB <0.3), and hepatotoxicity (CYP3A4 inhibition risk) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .

Q. How are toxicity and pharmacokinetic profiles assessed preclinically?

  • Methodological Answer :
  • In vitro toxicity : HepG2 cell viability assays (48 hr exposure) and Ames test for mutagenicity .
  • Pharmacokinetics :
  • Plasma stability : Incubate with rat plasma (37°C, 1 hr), analyze via LC-MS for degradation .
  • Microsomal metabolism : Measure t₁/₂ using liver microsomes + NADPH .
  • In vivo PK : Administer IV/orally to rodents, collect plasma for AUC and Cₘₐₓ determination .

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